N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-16-5-3-2-4-15(16)23-11-10-21-18(19(23)25)27-12-17(24)22-14-8-6-13(20)7-9-14/h2-11H,12H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNQDVAVXSJDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Aromatic Rings : The presence of a fluorophenyl group and a methoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.
- Pyrazinone Ring : This contributes to its biological activity, particularly in enzyme inhibition.
- Sulfanylacetamide Moiety : This functional group is often associated with biological activity, including interactions with proteins and enzymes.
Target Enzymes : this compound primarily acts as an inhibitor of specific enzymes involved in metabolic pathways.
- Inhibition of Factor Xa : The compound has been shown to inhibit activated factor X (FXa), a crucial component in the coagulation cascade. This inhibition leads to reduced thrombin generation, which is vital for anticoagulant therapy .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, potentially due to its ability to disrupt cell wall synthesis or function .
- Anticancer Potential : Research indicates that the compound may induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| FXa Inhibition | Reduced thrombin generation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- Anticoagulant Efficacy : A study demonstrated that this compound significantly reduced clot formation in animal models, suggesting its potential as an effective anticoagulant .
- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations, highlighting its potential as a therapeutic agent in oncology .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Bioavailability : The compound demonstrates good bioavailability, making it suitable for oral administration.
- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : The metabolites are primarily excreted via urine.
Preparation Methods
Pyrazine Ring Formation via Condensation Reactions
The pyrazine ring, a central feature of the target compound, is typically constructed through condensation reactions. A common approach involves reacting 1,2-diketones with 1,2-diamines under acidic or basic conditions. For instance, in analogous syntheses, 2-methoxybenzaldehyde derivatives are condensed with glyoxal derivatives to form dihydropyrazine intermediates, which are subsequently oxidized to the pyrazinone structure.
Key considerations include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction homogeneity.
- Oxidation agents : MnO₂ or chloranil effectively dehydrogenate dihydropyrazines to yield 3-oxopyrazine derivatives.
Alternative Methodologies and Comparative Analysis
One-Pot Sequential Synthesis
Recent advances enable tandem pyrazine formation and sulfanyl group incorporation in a single reactor. For example, a patent describes using 1,4-dithio-2,5-diol as a cyclizing agent to simultaneously form the thiazolidine ring and introduce sulfur functionalities. While this method reduces purification steps, yields remain moderate (45–55%) compared to multi-step approaches.
Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Stepwise Condensation | DMF, K₂CO₃, 60°C, 12h | 68–72 | ≥98 | High reproducibility |
| One-Pot Cyclization | RT, 1,4-dithio-2,5-diol, 12h | 52 | 90 | Reduced step count |
| Microwave-Assisted | DMF, 100°C, 300W, 2h | 75 | 97 | Rapid reaction completion |
Reaction Optimization and Process Intensification
Solvent and Temperature Effects
Ethanol and acetonitrile have been evaluated as alternatives to DMF. While ethanol offers environmental benefits, it necessitates prolonged reaction times (18–24 hours) and yields drop to 60–65%. Microwave-assisted synthesis in DMF at 100°C for 2 hours achieves 75% yield, demonstrating the efficacy of energy-efficient heating methods.
Catalytic Enhancements
Palladium catalysts (e.g., Pd(OAc)₂) facilitate C–S bond formation in cross-coupling variants. However, catalyst costs and residual metal removal complicate industrial scaling.
Structural Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves baseline separation of the target compound from byproducts.
Industrial Challenges and Mitigation Strategies
Byproduct Formation
Common impurities include:
Scalability Limitations
Batch reactor inconsistencies arise from exothermic thiolate formation. Continuous flow systems with precise temperature control are under investigation to improve throughput.
Q & A
Q. What are the standard synthetic protocols for N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of 4-(2-methoxyphenyl)-3-oxopyrazine-2-thiol with a chloroacetamide derivative (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) using activating agents like carbonyldiimidazole (CDI) in dimethylformamide (DMF) .
- Step 2 : Thiol-ether bond formation under nitrogen atmosphere to prevent oxidation .
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to track reaction progress and confirm intermediate structures .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) yields the final product with >90% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm the presence of the fluorophenyl, methoxyphenyl, and sulfanylacetamide moieties .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What key functional groups influence its reactivity and biological activity?
The compound’s reactivity arises from:
- Sulfanyl (-S-) group : Participates in nucleophilic substitution and redox reactions .
- Pyrazinone ring : Electron-deficient core enabling π-π stacking in target binding .
- Fluorophenyl and methoxyphenyl substituents : Enhance lipophilicity and modulate pharmacokinetic properties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological approaches include:
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or adjust methoxy positioning) to assess bioactivity changes .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or cancer cell lines, using dose-response curves to calculate IC values .
- Computational Docking : Predict binding affinities to receptors like EGFR or HER2 using software like AutoDock .
Q. What computational methods optimize its synthesis pathways?
Advanced strategies involve:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) to identify low-energy transition states and intermediates .
- Machine Learning : Training models on reaction databases to predict optimal solvents, catalysts, or temperatures .
- Kinetic Modeling : Simulate reaction networks to minimize byproducts (e.g., over-oxidized thiols) .
Q. How can contradictions in bioactivity data across studies be resolved?
Address discrepancies by:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to eliminate variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Collaborative Validation : Cross-institutional studies to confirm activity against shared biological targets .
Q. What advanced techniques confirm its 3D structure and conformation?
Beyond NMR and MS:
- X-ray Crystallography : Resolve crystal structures to visualize bond angles and intermolecular interactions (e.g., hydrogen bonding with target proteins) .
- Dynamic NMR : Study conformational flexibility in solution by variable-temperature NMR .
Q. How can reaction conditions be optimized to minimize byproducts?
Strategies include:
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent polarity, stoichiometry) to maximize yield .
- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) to detect intermediates and adjust conditions in real time .
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
